1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol
Description
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol (IUPAC name: 4-hydroxy-1-(5-bromopyridin-2-yl)cyclohexan-1-one) is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a cyclohexanol moiety containing a ketone group at the 4-position. This structure combines the electron-withdrawing effects of bromine with the hydrogen-bonding capacity of the hydroxyl and ketone groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-1-2-10(13-7-8)11(15)5-3-9(14)4-6-11/h1-2,7,15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIBAUGENDNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Cyclohexanone Derivative: Cyclohexanone is reacted with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the desired substituent at the 1-position.
Coupling Reaction: The 5-bromopyridine is then coupled with the cyclohexanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexanone.
Reduction: Formation of 1-(5-Bromopyridin-2-yl)-4-hydroxycyclohexanol.
Substitution: Formation of 1-(5-Aminopyridin-2-yl)-4-oxocyclohexan-1-ol or 1-(5-Thiopyridin-2-yl)-4-oxocyclohexan-1-ol.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the cyclohexanone ring provides structural stability and specificity.
Comparison with Similar Compounds
Structural Analogues: Key Features and Differences
Table 1: Structural Comparison of this compound with Analogues
Chemical Reactivity and Functional Group Influence
- Ketone vs. Amine/Amino Groups: The 4-oxo group in the target compound introduces electrophilic character, facilitating reactions such as nucleophilic additions or condensations. In contrast, amino derivatives (e.g., 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol) are more nucleophilic, enabling participation in coupling reactions .
- Bromine Position : The 5-bromo substituent on pyridine in the target compound directs electrophilic substitution to the 3-position, whereas 2-bromo isomers (e.g., 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol) exhibit distinct regioselectivity .
- Ring Size Effects : Cyclopropane derivatives (e.g., 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to the more stable cyclohexane framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
